Solcitinib

Descripción general

Descripción

Solcitinib, también conocido como GSK2586184, es un inhibidor selectivo de la Janus quinasa 1 (JAK1). Inicialmente fue desarrollado por GlaxoSmithKline para el tratamiento de diversas enfermedades inflamatorias inmunomediadas. El compuesto ha mostrado potencial en el tratamiento de afecciones como la colitis ulcerosa, la psoriasis y otros trastornos autoinmunitarios .

Mecanismo De Acción

Solcitinib ejerce sus efectos al inhibir selectivamente JAK1, una enzima clave en la vía de señalización JAK-STAT . Esta vía participa en la transmisión de señales de citoquinas y factores de crecimiento al núcleo celular, lo que lleva a la activación de varios genes involucrados en las respuestas inmunitarias y la inflamación . Al inhibir JAK1, this compound bloquea la fosforilación y activación de las proteínas STAT, reduciendo así la producción de citoquinas proinflamatorias y modulando la función de las células inmunitarias .

Análisis Bioquímico

Biochemical Properties

Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . This compound, by inhibiting JAK1, can influence these processes.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with JAK1. By inhibiting JAK1, this compound can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

Métodos De Preparación

Solcitinib se sintetiza a través de una serie de reacciones químicas que involucran la formación de andamios heterocíclicos. La ruta sintética generalmente implica el uso de piridina, pirimidina, imidazol, indol, pirazol, pirrol y triazina como materiales de partida . Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y configuraciones específicas de temperatura y presión para lograr el producto deseado. Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Solcitinib sufre varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de this compound, mientras que las reacciones de sustitución pueden resultar en la formación de análogos sustituidos .

Aplicaciones Científicas De Investigación

En química, se utiliza como un compuesto de herramienta para estudiar la vía de señalización JAK-STAT y su papel en varios procesos celulares . En biología, solcitinib se utiliza para investigar los efectos de la inhibición de JAK1 en la función de las células inmunitarias y la producción de citoquinas . En medicina, this compound se ha evaluado en ensayos clínicos para el tratamiento de enfermedades autoinmunitarias como la colitis ulcerosa y la psoriasis .

Comparación Con Compuestos Similares

Solcitinib es único entre los inhibidores de JAK debido a su alta selectividad para JAK1. Otros compuestos similares incluyen tofacitinib, baricitinib y ruxolitinib, que se dirigen a múltiples isoformas de JAK . Tofacitinib inhibe JAK1, JAK2 y JAK3, mientras que baricitinib se dirige principalmente a JAK1 y JAK2 . Ruxolitinib es un potente inhibidor de JAK1 y JAK2 . La selectividad de this compound para JAK1 lo convierte en un candidato prometedor para el tratamiento de enfermedades donde JAK1 juega un papel predominante, ofreciendo potencialmente un mejor perfil de seguridad y menos efectos secundarios en comparación con los inhibidores de JAK menos selectivos .

Propiedades

IUPAC Name |

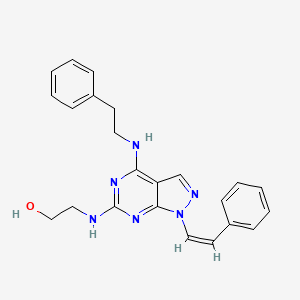

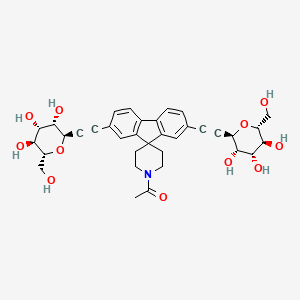

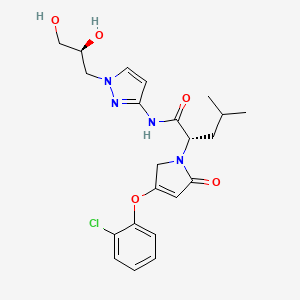

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYACSQFXVMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206163-45-2 | |

| Record name | Solcitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SOLCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of Solcitinib?

A1: this compound is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by this compound are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, this compound disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []

Q2: What evidence exists for this compound's efficacy in treating psoriasis?

A2: While this compound has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that this compound is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.

Q3: What is the current status of this compound's development as a therapeutic agent?

A5: Based on the available information, this compound appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol](/img/structure/B610835.png)

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)